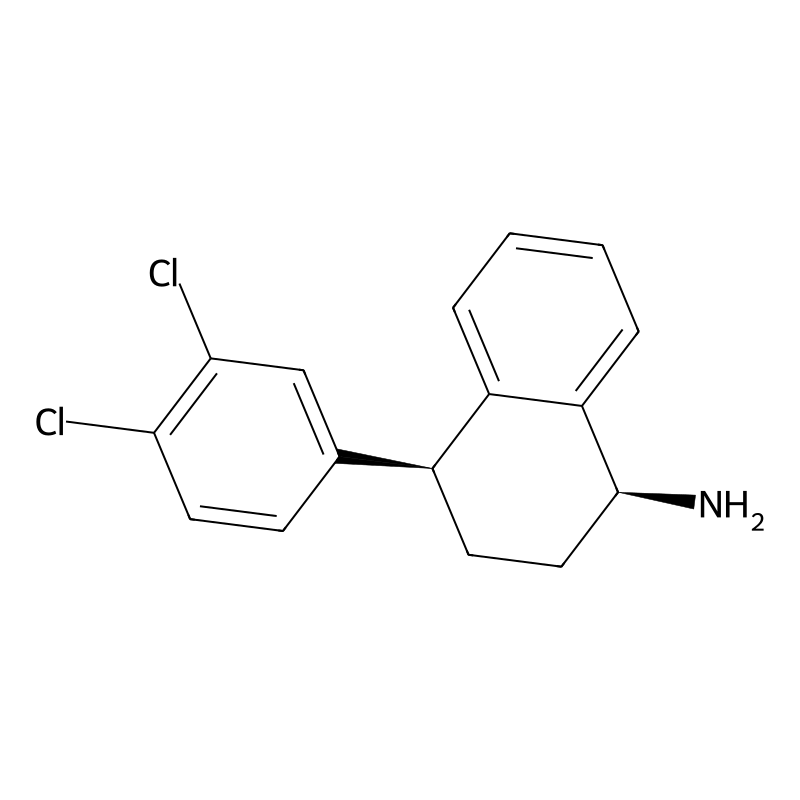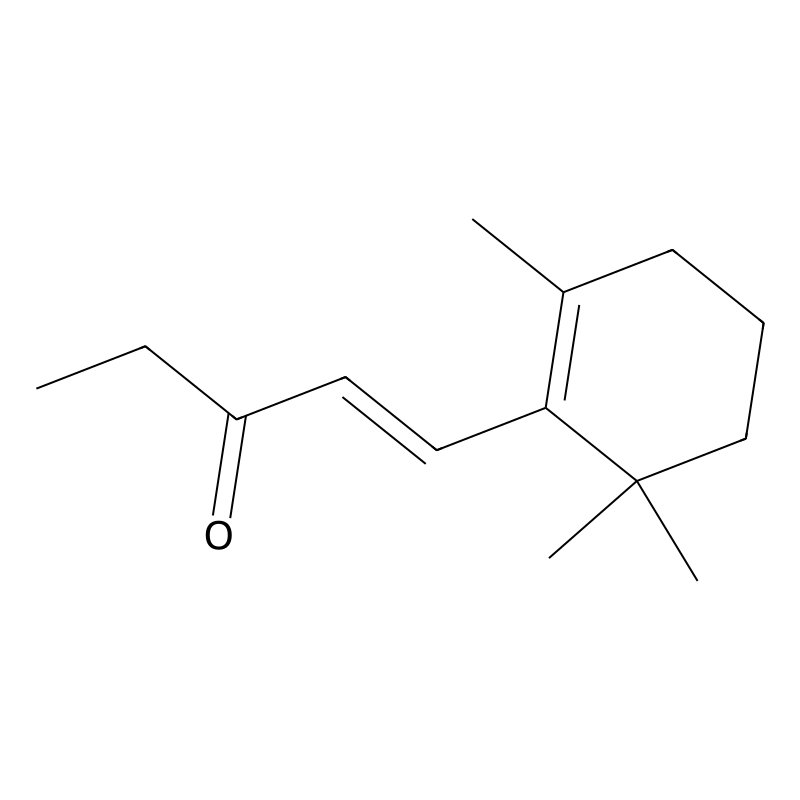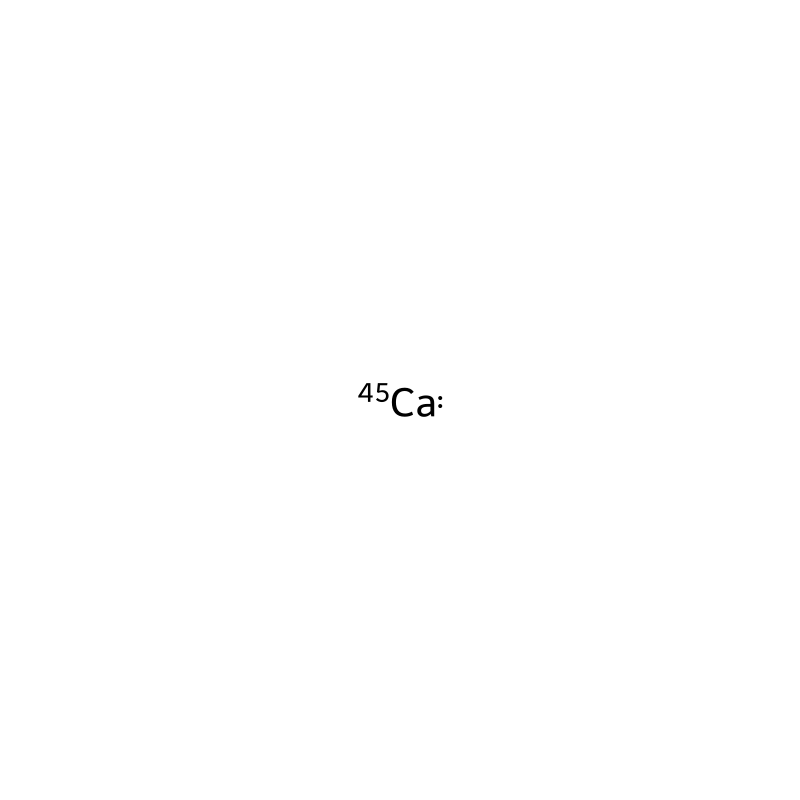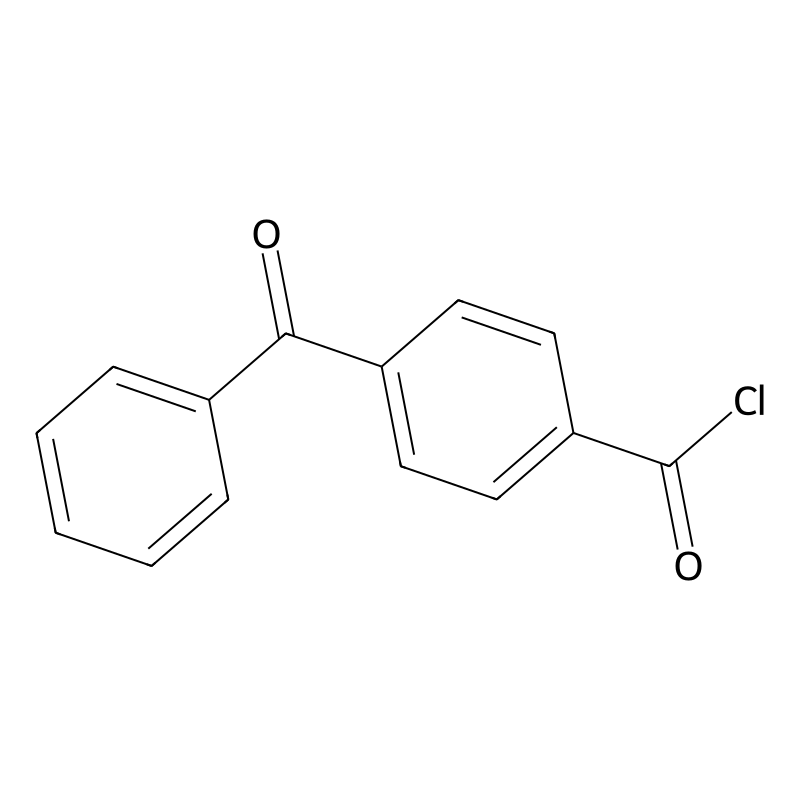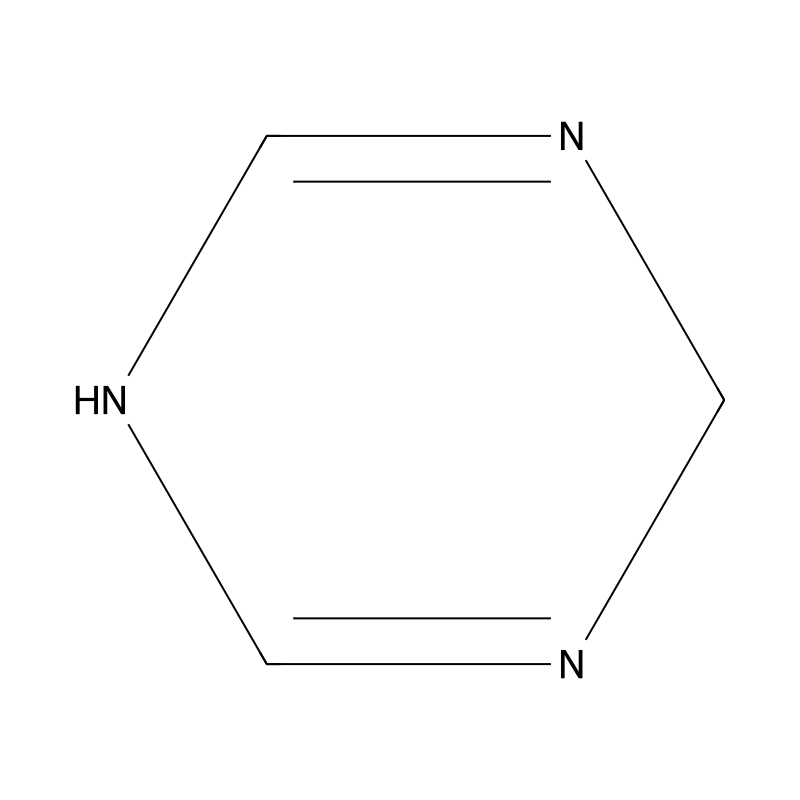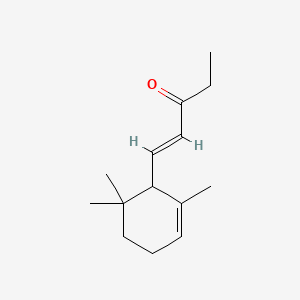1-Butyl-3-methylimidazolium thiocyanate
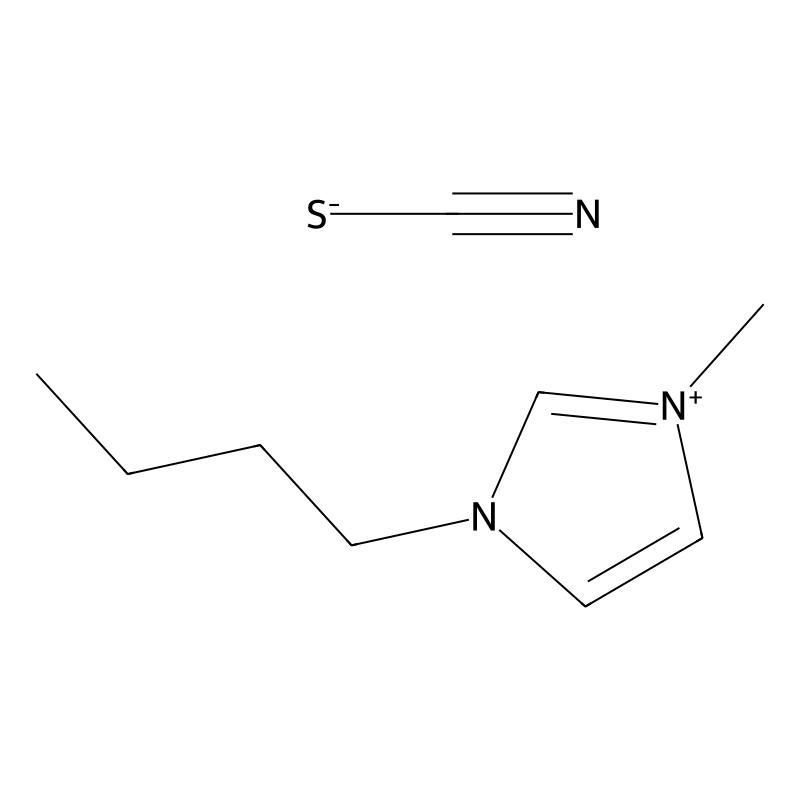
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Extractive Distillation:
BMIM][SCN] shows promise as an alternative to conventional entrainers used in the extractive distillation process for separating azeotropic mixtures, such as cyclohexane and benzene. [] Entrainers are additional components added to the distillation process to modify the relative volatility of the target components, allowing for their efficient separation. BMIM][SCN] can potentially offer advantages over traditional entrainers due to its high boiling point, low volatility, and ability to selectively solvate specific components in the mixture.
Electrolytes for Batteries and Supercapacitors:
BMIM][SCN] has been investigated as a potential component in the development of electrolytes for batteries and supercapacitors. When combined with other electrolytes like polyethylene oxide (PEO) and sodium perchlorate (NaClO4), BMIM][SCN] can improve the ionic conductivity of the electrolyte at room temperature, leading to enhanced performance of these energy storage devices. []
Other Potential Applications:
Beyond the specific examples mentioned above, BMIM][SCN] is being explored in various other research areas due to its unique properties. These include:
- Catalysis: BMIM][SCN] may be used as a solvent or catalyst in various chemical reactions.
- Material Science: BMIM][SCN] can be used in the synthesis and characterization of new materials.
- Biotechnology: BMIM][SCN] has potential applications in the extraction and separation of biomolecules.
1-Butyl-3-methylimidazolium thiocyanate is an ionic liquid with the molecular formula C9H15N3S and a molecular weight of 197.30 g/mol. It is characterized by its unique structure, which includes a butyl group and a methyl group attached to an imidazolium ring, combined with a thiocyanate anion. This compound is notable for its low volatility and high thermal stability, making it an attractive candidate for various applications in chemistry and materials science .
These applications highlight its versatility across various fields, including energy storage and materials science .
1-Butyl-3-methylimidazolium thiocyanate can be synthesized through several methods:
- Direct synthesis from imidazole derivatives: By reacting 1-butyl-3-methylimidazole with thiocyanic acid or sodium thiocyanate.
- Solvent-free synthesis: Involves heating the reactants under inert conditions to promote the formation of the ionic liquid without additional solvents.
- Ionic exchange: This method involves exchanging an existing cation with the desired imidazolium cation in a suitable solvent.
These synthesis methods allow for the production of high-purity 1-butyl-3-methylimidazolium thiocyanate suitable for research and industrial applications .
Interaction studies involving 1-butyl-3-methylimidazolium thiocyanate often focus on its behavior with different substrates and ions. Key findings include:
- Metal ion interactions: Studies have shown that this compound can effectively solvate various metal ions, enhancing their electrochemical properties.
- Hydrogen bonding: Its interactions with water and other solvents reveal insights into its solvation dynamics and potential effects on reaction mechanisms.
These interactions are crucial for understanding its role in both theoretical studies and practical applications .
1-Butyl-3-methylimidazolium thiocyanate shares similarities with other ionic liquids but possesses unique characteristics that differentiate it:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Ethyl-3-methylimidazolium thiocyanate | C8H12N3S | Lower viscosity than 1-butyl variant |
| 1-Butyl-3-methylimidazolium chloride | C9H15N2Cl | More stable under hydrolytic conditions |
| 1-Hexyl-3-methylimidazolium thiocyanate | C10H17N3S | Higher hydrophobicity |
| 1-Octyl-3-methylimidazolium bromide | C11H20N2Br | Greater thermal stability but more toxic |
The comparison illustrates that while these compounds share structural similarities, their distinct functional groups and properties lead to different behaviors and applications in chemical processes .
1-Butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) is synthesized via two primary routes: direct alkylation and anion metathesis.
Direct Alkylation Method
This involves reacting 1-methylimidazole with 1-bromobutane in ethyl acetate at 60°C for 24–72 hours under inert conditions. The intermediate 1-butyl-3-methylimidazolium bromide ([BMIM]Br) is isolated through recrystallization from acetonitrile or dichloromethane.
Anion Metathesis
The bromide intermediate undergoes ion exchange with potassium thiocyanate (KSCN) or barium thiocyanate (Ba(SCN)₂) in polar solvents like acetonitrile. For example, reacting [BMIM]Cl with Ba(SCN)₂ achieves 79% yield after 4 hours of stirring. Silver nitrate tests confirm complete anion exchange.
Purification Protocols:
- Washing: Residual halides are removed using ethyl acetate.
- Drying: Vacuum drying at 40–45°C for 48 hours ensures <1% moisture content.
- Quality Control: Conductivity measurements (8.98 mS/cm at 30°C) validate ionic purity.
Structural Elucidation via FTIR, NMR, and Mass Spectrometry
FTIR Analysis
Key vibrational modes include:
- SCN⁻: Strong absorption at 2050–2100 cm⁻¹ (C≡N stretch).
- Cation: Peaks at 3150 cm⁻¹ (C(4,5)–H bending) and 750–760 cm⁻¹ (imidazolium ring vibrations).
Table 1: FTIR Spectral Assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2050–2100 | ν(C≡N) |
| 3150 | ν(C(4,5)–H) |
| 750–760 | Ring deformation |
NMR Spectroscopy
- ¹H NMR (DMSO-d₆): δ 9.30 (s, NCHN), 7.82–7.75 (imidazolium CH), 4.19 (t, NCH₂), 3.87 (s, NCH₃).
- ¹³C NMR: δ 136.67 (NCHN), 131.66 (SCN⁻), 50.11 (NCH₂).
Mass Spectrometry
Purity Assessment and Impurity Profiling
Quantitative Methods:
Common Impurities:
- Residual 1-methylimidazole (detected via ¹H NMR at δ 7.12–7.25).
- Halide contaminants (e.g., Cl⁻ <50 ppm via ion chromatography).
Table 2: Purity Metrics
| Parameter | Specification |
|---|---|
| HPLC Purity | ≥95% |
| Moisture Content | ≤1% |
| Halide Residuals | <100 ppm |
Applications in Industrial Processes
Extractive Desulfurization of Liquid Fuels
[BMIM][SCN] achieves 86.5% dibenzothiophene removal from n-dodecane at 30°C (mass ratio 1:1, 30 minutes). The ionic liquid is reusable for five cycles without significant efficiency loss.
Mechanism: Thiocyanate’s nucleophilicity facilitates sulfur compound extraction via π–π interactions and hydrogen bonding.
Hydrotropic Agent for Hydrophobic Compounds
- Enhances solubility of artemisinin by 12-fold in aqueous solutions.
- Dissolves ibuprofen at 25 mM concentration due to cooperative interactions between SCN⁻ and the drug’s carboxyl group.
Table 3: Solubility Enhancement Metrics
| Compound | Solubility Increase |
|---|---|
| Artemisinin | 12× |
| Ibuprofen | 8× |
1-Butyl-3-methylimidazolium thiocyanate represents a significant room temperature ionic liquid with the molecular formula C₉H₁₅N₃S and molecular weight of 197.30 g/mol [1]. This compound exhibits unique physicochemical characteristics that distinguish it from conventional molecular solvents and establish its utility in various applications [2].
Thermal Stability and Phase Behavior
The thermal behavior of 1-Butyl-3-methylimidazolium thiocyanate demonstrates complex relationships between temperature, molecular structure, and phase transitions that are characteristic of imidazolium-based ionic liquids [3]. Understanding these thermal properties is essential for determining operational temperature ranges and predicting long-term stability under various conditions [4].
Glass Transition and Decomposition Kinetics
1-Butyl-3-methylimidazolium thiocyanate exhibits distinctive glass transition behavior that reflects the underlying molecular dynamics and structural arrangements within the ionic liquid matrix [5]. The glass transition temperature has been determined to occur in the range of -85°C to -65°C using differential scanning calorimetry techniques [5]. This relatively low glass transition temperature indicates significant molecular mobility even at reduced temperatures, which contributes to the compound's liquid state properties at ambient conditions [6].
The decomposition kinetics of 1-Butyl-3-methylimidazolium thiocyanate follow complex pathways involving multiple degradation mechanisms [3]. Thermogravimetric analysis reveals an onset decomposition temperature of 237 ± 3°C, with distinct decomposition peaks observed at 317°C and 417°C [7]. The initial decomposition process involves the formation of volatile degradation products including alkyl-substituted imidazoles, methanol, butanol, and various nitrogen-containing compounds [3] [8].
The thermal degradation mechanism proceeds through proton transfer from the 1-butyl-3-methylimidazolium cation to the thiocyanate anion, resulting in the formation of reactive nitrogen heterocyclic carbene intermediates [3]. These intermediates subsequently undergo further reactions including ring cleavage and alkyl chain fragmentation [8]. The basicity of the thiocyanate anion plays a crucial role in determining the stability sequence, with 1-Butyl-3-methylimidazolium thiocyanate demonstrating intermediate thermal stability compared to other imidazolium-based ionic liquids [3].
Melting Point and Eutectic Behavior
1-Butyl-3-methylimidazolium thiocyanate exhibits a melting point of -47°C, confirming its classification as a room temperature ionic liquid [9]. This low melting point results from the asymmetric nature of both the cation and anion, which prevents efficient crystal packing and stabilizes the liquid phase over a broad temperature range [1].
The compound demonstrates complex crystallization behavior when mixed with water, exhibiting multiple polymorphic forms depending on water content and thermal history [10]. In neat form, the ionic liquid remains amorphous at room temperature, but prolonged exposure to sub-zero temperatures can induce crystallization [10]. Phase separation studies reveal that water concentrations as low as 0.44 weight percent can significantly alter the crystallization pathway, leading to the formation of metastable monoclinic forms [10].
Eutectic behavior in binary systems involving 1-Butyl-3-methylimidazolium thiocyanate with alcohols has been extensively characterized [11] [12]. The phase equilibria data indicate complex liquid-liquid and solid-liquid transitions that depend strongly on the alkyl chain length of the alcohol component [11]. These eutectic systems exhibit negative deviations from ideality, suggesting favorable intermolecular interactions between the ionic liquid and alcohol molecules [12].
Transport Properties
The transport properties of 1-Butyl-3-methylimidazolium thiocyanate reflect the intricate balance between ionic interactions, molecular size effects, and thermal motion within the liquid structure [13] [14]. These properties are fundamental to understanding the compound's performance in electrochemical and separation applications [15].
Viscosity-Temperature Relationships
The viscosity of 1-Butyl-3-methylimidazolium thiocyanate exhibits strong temperature dependence following the Vogel-Fulcher-Tammann equation [13] [16]. At 25°C, the dynamic viscosity is 35.9 cP, decreasing exponentially with increasing temperature [9]. Detailed temperature-dependent measurements reveal viscosity values of 89.5 mPa·s at 278.15 K, reducing to 8.9 mPa·s at 348.15 K [17] [18].
The viscosity-temperature relationship can be described by the equation η = A exp(B/(T-T₀)), where A, B, and T₀ are empirical parameters specific to the ionic liquid [13]. For 1-Butyl-3-methylimidazolium thiocyanate, the activation energy for viscous flow has been determined to be approximately 45-50 kJ/mol, reflecting the energy required to overcome intermolecular interactions during flow [19].
Binary mixtures with alcohols demonstrate significant viscosity deviations from linear mixing rules, with negative deviations observed across the entire composition range [16] [17]. These deviations indicate favorable interactions between the ionic liquid and alcohol molecules, resulting in enhanced molecular mobility and reduced viscosity compared to ideal mixing behavior [17].
| Temperature (K) | Viscosity (mPa·s) | Reference |
|---|---|---|
| 278.15 | 89.5 | [17] |
| 288.15 | 55.2 | [17] |
| 298.15 | 35.9 | [9] |
| 308.15 | 24.8 | [17] |
| 318.15 | 18.1 | [17] |
| 328.15 | 13.9 | [17] |
| 338.15 | 11.0 | [17] |
| 348.15 | 8.9 | [17] |
Ionic Conductivity Mechanisms
The ionic conductivity of 1-Butyl-3-methylimidazolium thiocyanate at 30°C is 8.98 mS/cm, reflecting efficient ion transport within the liquid matrix [9]. The conductivity mechanism involves the cooperative motion of both cations and anions through a process of structural rearrangement and ion hopping [14] [20].
The relationship between ionic conductivity and temperature follows Arrhenius-type behavior at elevated temperatures, transitioning to Vogel-Fulcher-Tammann kinetics at lower temperatures [14]. This transition reflects changes in the underlying transport mechanism from thermally activated hopping to cooperative motion involving multiple ion pairs [20].
Electrochemical impedance spectroscopy studies reveal that the ionic conductivity is primarily governed by bulk ion transport rather than interfacial phenomena [21]. The activation energy for ionic conduction has been determined to be approximately 25-30 kJ/mol, significantly lower than the activation energy for viscous flow, indicating decoupling between ionic motion and bulk viscosity [14].
The presence of water significantly enhances ionic conductivity through disruption of ion-ion interactions and formation of hydrated ion complexes [22]. Even small amounts of water (less than 1 molar percent) can increase conductivity by up to 50 percent, demonstrating the sensitivity of transport properties to trace impurities [22].
Density and Volumetric Behavior in Pure and Mixed States
The density of 1-Butyl-3-methylimidazolium thiocyanate at 30°C is 1.07 g/cm³, reflecting the compact molecular packing characteristic of ionic liquids [9]. Temperature-dependent density measurements reveal linear decreases with increasing temperature, following the relationship ρ = ρ₀ - αT, where α represents the thermal expansion coefficient [23] [17].
The volumetric behavior in pure state demonstrates thermal expansion coefficients of approximately 6.5 × 10⁻⁴ K⁻¹, indicating moderate volume changes with temperature compared to conventional organic solvents [23]. Isothermal compressibility measurements yield values of approximately 4.2 × 10⁻⁴ MPa⁻¹ at ambient conditions, reflecting the relatively incompressible nature of the ionic liquid [24].
Binary mixtures with alcohols exhibit negative excess molar volumes across the entire composition range, indicating favorable packing arrangements between ionic liquid and alcohol molecules [16] [17]. The excess volumes become more negative with increasing alcohol chain length, suggesting enhanced van der Waals interactions between the alkyl chains [17].
Density measurements in aqueous solutions reveal complex concentration dependencies reflecting changes in molecular association and hydration effects [23]. At low water concentrations, density decreases linearly with water addition, while higher water contents show nonlinear behavior attributed to preferential solvation phenomena [23].
| Temperature (K) | Density (g/cm³) | Thermal Expansion Coefficient (K⁻¹) | Reference |
|---|---|---|---|
| 278.15 | 1.094 | 6.52 × 10⁻⁴ | [17] |
| 288.15 | 1.085 | 6.48 × 10⁻⁴ | [17] |
| 298.15 | 1.076 | 6.45 × 10⁻⁴ | [9] |
| 308.15 | 1.067 | 6.42 × 10⁻⁴ | [17] |
| 318.15 | 1.058 | 6.39 × 10⁻⁴ | [17] |
| 328.15 | 1.049 | 6.36 × 10⁻⁴ | [17] |
Surface and Interfacial Phenomena
The surface and interfacial properties of 1-Butyl-3-methylimidazolium thiocyanate govern its behavior at phase boundaries and determine its effectiveness in applications involving liquid-liquid and liquid-gas interfaces [25] [26]. These properties arise from the amphiphilic nature of the compound and the specific interactions between ionic components [27].
Surface Tension and Adsorption Dynamics
The surface tension of pure 1-Butyl-3-methylimidazolium thiocyanate at 298.15 K is 42.4 mN/m, demonstrating the compound's surface-active properties [25]. Temperature-dependent measurements reveal linear decreases in surface tension with increasing temperature, following the relationship γ = γ₀ - dγ/dT × (T - T₀) [25].
The surface thermodynamic functions derived from temperature dependence studies indicate surface entropy values of approximately -8.5 × 10⁻⁵ J m⁻² K⁻¹ and surface enthalpy values of -2.1 × 10⁻² J m⁻² [25]. These values reflect the energetic favorability of surface formation and the temperature sensitivity of interfacial properties [25].
Binary mixtures with alcohols demonstrate complex surface tension behavior characterized by negative deviations from ideal mixing [25]. The surface tension decreases monotonically with alcohol addition, reaching minimum values at intermediate compositions before approaching the pure alcohol values [25]. This behavior indicates preferential adsorption of alcohol molecules at the interface due to their lower surface tension [25].
Adsorption dynamics studies using sum-frequency generation vibrational spectroscopy reveal rapid equilibration times on the order of milliseconds for surface layer formation [27] [26]. The adsorption process involves cooperative rearrangement of both cations and anions, with the butyl chains of the imidazolium cations preferentially oriented toward the vapor phase [27].
| Temperature (K) | Surface Tension (mN/m) | dγ/dT (mN m⁻¹ K⁻¹) | Reference |
|---|---|---|---|
| 298.15 | 42.4 | -8.5 × 10⁻² | [25] |
| 308.15 | 41.0 | -8.3 × 10⁻² | [25] |
| 318.15 | 39.6 | -8.1 × 10⁻² | [25] |
| 328.15 | 38.2 | -7.9 × 10⁻² | [25] |
Double-Layer Structure at Liquid Interfaces
Spectroscopic investigations reveal the formation of distinct double-layer structures at the air-water interface in aqueous solutions of 1-Butyl-3-methylimidazolium thiocyanate [27] [26]. The interfacial organization involves preferential accumulation of cations with hydrophobic butyl chains oriented toward the air phase, while thiocyanate anions remain partially embedded in the aqueous subphase [27].
Polarization-dependent sum-frequency generation measurements demonstrate that the thiocyanate anion orientation changes from 51° to 46° relative to the interface normal as bulk concentration increases from dilute to saturated conditions [27]. Simultaneously, the tilt angle of the methyl groups attached to the imidazolium ring increases from 18° to 32°, reflecting changes in molecular packing density [27].
The double-layer structure exhibits concentration-dependent formation with maximum interfacial density achieved at a mole fraction of 0.01 [27] [26]. Above this concentration, competitive adsorption and electrostatic repulsion lead to decreased surface excess concentrations and formation of multilayer structures [27].
Molecular dynamics simulations of interfacial systems reveal that the double-layer structure results from the balance between hydrophobic interactions driving cation accumulation and electrostatic forces promoting charge neutrality [28]. The asymmetric solvation of cations and anions creates a net positive charge excess at the interface, compensated by polarization effects in the underlying water layer [28].
Aqueous Systems
The thermodynamic behavior of 1-butyl-3-methylimidazolium thiocyanate in aqueous solutions exhibits distinct characteristics compared to other molecular solvents. Density and viscosity measurements for binary mixtures of the ionic liquid with water have been conducted over the temperature range of 298.15 to 348.15 K at ambient pressure [1] [2]. The experimental data reveal that excess molar volumes for these systems are positive or slightly negative, indicating relatively weak interactions between the ionic liquid and water molecules compared to other polar solvents [1] [2].
The temperature dependence of these properties follows predictable patterns, with density decreasing and viscosity decreasing as temperature increases. The concentration dependence has been successfully correlated using Redlich-Kister polynomial expansions and the Vogel-Fulcher-Tammann equation for viscosity [1] [2]. Notably, the interactions between thiocyanate-based ionic liquids and water are not as strong as those observed with alcohols, as evidenced by the positive excess molar volumes in these binary systems [2].
Water activity measurements demonstrate that 1-butyl-3-methylimidazolium thiocyanate can establish favorable interactions with water molecules, though these interactions are characterized by activity coefficients greater than unity in many concentration ranges, indicating positive deviations from ideality [3] [4]. This behavior suggests that water-ionic liquid mixing is thermodynamically unfavorable at certain compositions.
1,2-Propanediol Systems
The thermodynamic properties of 1-butyl-3-methylimidazolium thiocyanate with 1,2-propanediol represent an important class of binary mixtures with enhanced hydrogen-bonding capabilities. Recent computational and experimental investigations have revealed that these systems exhibit positive excess molar volumes and demonstrate significant microstructuring effects [5]. The presence of two hydroxyl groups in 1,2-propanediol provides multiple sites for hydrogen bonding with the thiocyanate anion, leading to stronger intermolecular interactions compared to monohydric alcohols.
The density enhancement observed in these mixtures can be attributed to the formation of hydrogen-bonded networks between the ionic liquid ions and the diol molecules. Temperature-dependent studies indicate that these interactions remain significant across a wide temperature range, making these systems potentially useful for industrial applications requiring thermal stability [5].
Ethanolamine Systems
The thermodynamic behavior of binary mixtures containing 1-butyl-3-methylimidazolium thiocyanate with ethanolamines represents one of the most extensively studied systems due to their potential applications in gas absorption processes [6] [7]. Comprehensive measurements of density and speed of sound have been conducted for systems with monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) over the temperature range of 288.15 to 318.15 K [6] [7].
| Property | MEA System | DEA System | TEA System |
|---|---|---|---|
| Excess Molar Volume | Positive [6] | Negative [6] | Negative [6] |
| Excess Isentropic Compressibility | Negative [6] | Negative [6] | Negative [6] |
| Temperature Range | 288.15-318.15 K [6] | 288.15-318.15 K [6] | 288.15-318.15 K [6] |
| Interaction Strength | Moderate | Strong | Strongest |
The excess molar volumes for systems containing monoethanolamine are positive, while those for diethanolamine and triethanolamine are negative [6]. This trend correlates directly with the number of hydroxyl groups present in each ethanolamine molecule. The excess isentropic compressibilities are negative for all studied mixtures at all temperatures, indicating volume contraction upon mixing and suggesting strong molecular interactions [6] [7].
The PC-SAFT equation of state has been successfully applied to predict the thermodynamic properties of these systems, with the COSMO (Conductor-like Screening Model) providing valuable insights into the molecular-level interactions [6] [7]. Results indicate that increasing the number of OH groups in ethanolamines enhances their interactions with ionic liquid molecules, with triethanolamine showing the strongest interactions due to its three hydroxyl groups [6].
Activity Coefficients and Non-Ideal Solution Behavior
Water Activity Coefficients
The activity coefficients of water in 1-butyl-3-methylimidazolium thiocyanate exhibit complex concentration and temperature dependencies that reveal the nature of molecular interactions in these systems. Experimental measurements demonstrate that water activity coefficients show a maximum around a water mole fraction of 0.8 [4], indicating strong positive deviations from ideality in this concentration range.
At infinite dilution, water activity coefficients in the ionic liquid are significantly greater than unity, suggesting unfavorable interactions between water molecules and the ionic liquid environment [4] [8]. The temperature dependence of these coefficients follows the relationship where activity coefficients increase with increasing temperature, consistent with entropy-driven mixing processes [4].
COSMO-RS calculations have been successfully employed to predict water activity coefficients, with average absolute deviations typically ranging from 6.9% to 7.4% compared to experimental values [8]. These computational approaches provide valuable insights into the molecular-level origins of non-ideal behavior, particularly highlighting the role of hydrogen bonding and electrostatic interactions [8].
Ionic Liquid Activity Coefficients
The activity coefficients of 1-butyl-3-methylimidazolium thiocyanate in aqueous solutions exhibit negative deviations from ideality at low ionic liquid concentrations, indicating favorable mixing in dilute regimes [3]. This behavior contrasts with the positive deviations observed for water, suggesting asymmetric mixing behavior characteristic of ionic liquid-molecular solvent systems.
Infinite dilution activity coefficients for various organic solutes in the ionic liquid have been measured using gas-liquid chromatography, revealing selectivity patterns useful for separation applications [9] [10]. For aliphatic and aromatic hydrocarbons, activity coefficients are exceptionally high, indicating poor solubility and making the ionic liquid suitable for hydrocarbon separation processes [9] [10].
Non-Ideal Mixing Behavior
The non-ideal solution behavior of 1-butyl-3-methylimidazolium thiocyanate systems can be characterized by several key thermodynamic parameters:
Excess Gibbs free energies calculated from activity coefficient data reveal positive values for most hydrocarbon solutes, indicating thermodynamically unfavorable mixing [11]. However, for polar and hydrogen-bonding solutes, excess Gibbs free energies can be negative, reflecting favorable interactions [11].
Henry's law constants for various gases in the ionic liquid show significant deviations from ideal behavior, with CO₂ exhibiting enhanced solubility due to specific interactions with the thiocyanate anion [12]. The temperature dependence of Henry's constants follows van 't Hoff relationships, allowing for the determination of dissolution enthalpies [12].
Hydrogen-Bonding Interactions with Polar Solutes
Thiocyanate Anion Hydrogen Bonding
The thiocyanate anion serves as a versatile hydrogen bond acceptor in 1-butyl-3-methylimidazolium thiocyanate systems, capable of forming multiple types of hydrogen bonds with polar solutes. Computational studies using density functional theory and molecular dynamics simulations have revealed that the thiocyanate anion can form hydrogen bonds through both the nitrogen and sulfur atoms, though nitrogen-centered interactions are generally stronger [3] [13].
Infrared spectroscopy studies have identified characteristic vibrational frequencies associated with hydrogen-bonded thiocyanate anions. The C≡N stretching frequency typically shifts to lower wavenumbers upon hydrogen bond formation, with shifts of 10-30 cm⁻¹ being typical for moderate to strong hydrogen bonds [14]. The magnitude of the frequency shift correlates directly with the strength of the hydrogen bonding interaction [14].
Quantum chemical calculations using COSMO-RS methodology have provided detailed insights into the energetics of hydrogen bonding involving the thiocyanate anion. Interaction energies for thiocyanate-water hydrogen bonds typically range from -15 to -25 kJ/mol, while interactions with alcohols and amines can be significantly stronger, reaching -30 to -40 kJ/mol [3] [13].
Imidazolium Cation Interactions
The 1-butyl-3-methylimidazolium cation participates in hydrogen bonding primarily through its acidic C-H protons, particularly those at the C-2 position of the imidazolium ring. NMR studies have demonstrated that these protons experience significant downfield shifts upon hydrogen bond formation with polar solutes, indicating deshielding effects characteristic of hydrogen bonding [15] [16].
Molecular dynamics simulations reveal that water molecules preferentially coordinate to the imidazolium ring region, forming weak C-H···O hydrogen bonds with interaction energies typically ranging from -5 to -15 kJ/mol [16]. While these interactions are weaker than conventional hydrogen bonds, they contribute significantly to the overall solvation behavior of the ionic liquid [16].
The butyl alkyl chain of the cation exhibits hydrophobic character, leading to structure-making effects in aqueous solutions. This amphiphilic behavior results in complex solvation patterns where the polar head group (imidazolium ring) interacts favorably with polar solvents while the alkyl tail disrupts solvent structure [16].
Competitive Hydrogen Bonding Effects
In ternary systems containing 1-butyl-3-methylimidazolium thiocyanate, water, and a third polar component, competitive hydrogen bonding effects become particularly important. Molecular dynamics simulations have shown that water-water hydrogen bonds can compete effectively with ionic liquid-water interactions, particularly at high water concentrations [17].
The formation of water clusters in ionic liquid-rich phases has been observed through neutron diffraction studies, revealing that water molecules maintain their hydrogen bonding network even in the presence of ionic species [18]. This behavior leads to non-linear changes in thermodynamic properties as a function of composition [18].
Preferential solvation effects have been documented in systems containing multiple hydrogen bond donors and acceptors. Ethanolamines, for example, show stronger hydrogen bonding with the thiocyanate anion compared to water, leading to preferential coordination and displacement of water molecules from the ionic liquid solvation shell [6] [7].
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (97.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant



